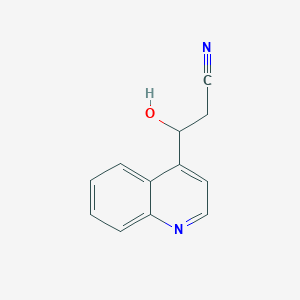

3-Hydroxy-3-(quinolin-4-yl)propanenitrile

Description

Structural Classification and Chemical Significance within Nitrogen Heterocycles

Quinoline (B57606), a heterocyclic aromatic organic compound, is a cornerstone in the field of nitrogen heterocycles. chemrj.orgorientjchem.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a scaffold for a diverse range of chemical derivatives with significant biological and material science applications. ijppronline.combohrium.com Quinoline derivatives are broadly classified based on the nature and position of substituents on the quinoline ring. The nitrogen atom in the ring imparts basic properties and allows for a variety of chemical reactions, including electrophilic and nucleophilic substitutions. chemrj.orgorientjchem.org

The general class of quinoline-propanenitrile derivatives, to which 3-Hydroxy-3-(quinolin-4-yl)propanenitrile belongs, combines the rigid, aromatic quinoline core with a flexible propanenitrile side chain. This combination of a bulky, heterocyclic group with a polar nitrile functionality suggests potential for these molecules to interact with biological targets or to be used as building blocks in the synthesis of more complex molecules. researchgate.netresearchgate.net

Overview of Research Directions and Historical Context of Quinoline-Propanenitrile Derivatives

The historical context of quinoline chemistry dates back to the 19th century, with the isolation of quinoline from coal tar. chemrj.org Since then, the synthesis of quinoline derivatives has been an active area of research, driven by their presence in natural products and their wide range of pharmacological activities. bohrium.comnih.gov Research into quinoline derivatives has led to the development of numerous drugs, including antimalarials, antibacterials, and anticancer agents. orientjchem.org

While specific research on this compound is not available, the broader class of quinoline-propanenitrile and related nitrile-containing derivatives has been explored for various applications. The nitrile group is a versatile functional group that can be converted into other functionalities, making these compounds valuable intermediates in organic synthesis. researchgate.net Research in this area generally focuses on the development of novel synthetic methodologies and the evaluation of the biological activities of the resulting compounds. researchgate.netnih.gov

Given the absence of specific data, further discussion on the detailed research findings, applications, and properties of this compound would be speculative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-hydroxy-3-quinolin-4-ylpropanenitrile |

InChI |

InChI=1S/C12H10N2O/c13-7-5-12(15)10-6-8-14-11-4-2-1-3-9(10)11/h1-4,6,8,12,15H,5H2 |

InChI Key |

RLKOKRJGVCDCTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 3 Hydroxy 3 Quinolin 4 Yl Propanenitrile

Established Synthetic Routes to 3-Hydroxy-3-(quinolin-4-yl)propanenitrile and its Analogues

The construction of the this compound scaffold can be envisioned through several key bond formations, primarily focusing on the creation of the quinoline (B57606) ring and the introduction of the 3-hydroxypropanenitrile side chain.

Friedel-Crafts and Friedländer Annulation Approaches

The Friedländer annulation is a classical and widely utilized method for the synthesis of quinolines. wikipedia.orgorganicreactions.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgorganicreactions.org For the synthesis of 4-substituted quinolines, the reaction between a 2-aminoaryl ketone and a carbonyl compound with an α-methyl or α-methylene group is a common strategy. researchgate.net While a direct Friedel-Crafts reaction on the quinoline ring can be challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, modifications of this approach can be employed in the synthesis of precursors. organicreactions.org

A plausible Friedländer approach to a precursor of the target molecule could involve the reaction of a 2-aminobenzophenone (B122507) derivative with a compound containing an activated methylene (B1212753) group, followed by further functional group manipulations to introduce the hydroxy and nitrile functionalities. The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation to accelerate the reaction. benthamdirect.com

Table 1: Comparison of Catalysts in Friedländer Synthesis

| Catalyst | Reaction Conditions | Yield | Reference |

| Trifluoroacetic acid | Varies | Generally Good | wikipedia.org |

| p-Toluenesulfonic acid | Varies | Generally Good | wikipedia.org |

| Iodine | Varies | Generally Good | wikipedia.org |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) | Varies | Efficient and Rapid | wikipedia.org |

| Montmorillonite (B579905) K-10 | Ethanol, moderate temperature | High | researchgate.net |

| Zeolite | Varies | Good | researchgate.net |

| Nano-crystalline sulfated zirconia | Ethanol, moderate temperature | High | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like quinolines in a single step from three or more starting materials. organic-chemistry.orgresearchgate.netrsc.org These reactions are highly atom-economical and can generate molecular diversity with ease. Several named MCRs are employed for quinoline synthesis, including the Povarov and Doebner reactions. nih.goviipseries.org

A potential multicomponent strategy for synthesizing a precursor to this compound could involve the reaction of an aniline, an aldehyde, and a component that can be converted to the 3-hydroxypropanenitrile side chain. For instance, a variation of the Doebner reaction, which typically uses pyruvic acid to form quinoline-4-carboxylic acids, could be adapted. iipseries.org A three-component reaction involving an aniline, an aromatic aldehyde, and a suitable three-carbon component with latent hydroxy and nitrile functionalities could directly assemble the core structure. While a direct MCR for the target molecule is not explicitly reported, the versatility of MCRs makes this a promising area for synthetic exploration. nih.govnih.gov

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of quinolines and related heterocycles is an area of active research. researchgate.net This involves the use of environmentally benign solvents (like water or ethanol), catalysts that can be recycled, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. nih.gov

For the synthesis of this compound, a key reaction would be the formation of the cyanohydrin-like structure. Green methods for cyanohydrin synthesis often utilize milder and safer cyanide sources, such as acetone (B3395972) cyanohydrin, and employ catalytic conditions in green solvents. researchgate.netresearchgate.nettaylorandfrancis.com For instance, the cyanosilylation of ketones, a related transformation, has been achieved using montmorillonite K10 as a reusable catalyst in a solvent-free system, which represents a practical green protocol. organic-chemistry.org Such approaches could be adapted for the synthesis of the target molecule, potentially involving the reaction of a quinoline-4-carboxaldehyde with a cyanide source under green conditions.

Advanced Derivatization and Functionalization Strategies

Once the this compound scaffold is obtained, its functional groups offer multiple avenues for further derivatization to create a library of related compounds.

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-hydroxy-3-(quinolin-4-yl)propanoic acid) or a primary amide (3-hydroxy-3-(quinolin-4-yl)propanamide). Biocatalytic hydrolysis using nitrilases or nitrile hydratases offers a green alternative for this transformation. researchgate.net

Reduction: The nitrile can be reduced to a primary amine (3-amino-1-(quinolin-4-yl)propan-1-ol) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Table 2: Potential Transformations of the Nitrile Group

| Reagent/Condition | Product Functional Group |

| H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |

| LiAlH₄, then H₂O | Primary Amine |

| RMgX or RLi, then H₃O⁺ | Ketone |

Regioselective Modifications of the Quinoline Core

The quinoline ring itself is amenable to various regioselective functionalization reactions, allowing for the introduction of substituents at specific positions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoline nucleus is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Electrophilic substitution reactions such as nitration, halogenation, and sulfonation typically occur at positions 5 and 8. mdpi.com

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, especially when a good leaving group is present at the 2- or 4-position. For instance, a chloro-substituted quinoline can undergo nucleophilic displacement with various nucleophiles. mdpi.com

Radical Substitution: Radical reactions can also be employed to introduce substituents onto the quinoline ring. For example, radical iodination at position 3 has been reported for chloroquine. mdpi.com

The specific regioselectivity of these reactions on this compound would be influenced by the electronic effects of the existing substituent at the 4-position.

Catalytic Systems and Reaction Mechanism Elucidation in Synthesis

The formation of this compound from quinoline-4-carbaldehyde (B127539) is a nucleophilic addition reaction. libretexts.orgjove.com This reaction can be catalyzed by either bases or acids. However, for the crucial control of stereochemistry to produce an enantiomerically enriched product, the use of chiral catalysts is essential. These catalysts can be broadly categorized into metal-based systems and organocatalysts.

The general mechanism for base-catalyzed cyanohydrin formation begins with the activation of the cyanide source, typically hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), by a base to generate the cyanide anion (CN⁻). jove.comorgoreview.com This highly nucleophilic anion then attacks the electrophilic carbonyl carbon of quinoline-4-carbaldehyde. jove.comlibretexts.org The resulting alkoxide intermediate is subsequently protonated by a proton source, such as HCN or water, to yield the cyanohydrin product and regenerate the cyanide catalyst. jove.comlibretexts.org

In the context of asymmetric synthesis, chiral catalysts are employed to create a chiral environment around the reacting molecules, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.

Metal-Based Catalytic Systems

A wide array of chiral metal complexes have been investigated for the asymmetric synthesis of cyanohydrins, and these systems are applicable to the synthesis of this compound. diva-portal.orgresearchgate.net These catalysts typically consist of a central metal ion, such as titanium, vanadium, aluminum, or lithium, coordinated to a chiral ligand. diva-portal.orgacs.orgacs.org

One of the most well-studied types of catalysts for this transformation are chiral titanium-salen complexes. acs.orgpsu.edu The proposed mechanism for these catalysts involves the coordination of the carbonyl oxygen of quinoline-4-carbaldehyde to the Lewis acidic titanium center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org The chiral salen ligand directs the approach of the cyanide nucleophile to one face of the aldehyde, thereby inducing stereoselectivity. psu.edu In some cases, a bimetallic mechanism has been proposed where one metal center activates the aldehyde and another delivers the cyanide. acs.org

Vanadium-based catalysts, particularly chiral (salen)VO complexes, have also been shown to be highly effective for asymmetric cyanohydrin synthesis, often providing higher enantioselectivity than their titanium counterparts. acs.org The mechanism is believed to be similar, involving Lewis acid activation of the aldehyde. Kinetic studies on related systems support the role of the metal complex in activating the aldehyde substrate. acs.org

Chiral lithium binaphtholate aqua or alcohol complexes have been developed as simple and inexpensive catalysts for the highly enantioselective cyanation of aromatic aldehydes. acs.org These catalysts are believed to form a chiral pocket that directs the stereochemical outcome of the reaction. The presence of water or alcohol as a co-activator has been found to be crucial for enhancing the catalytic activity and enantioselectivity. acs.org

Below is a table summarizing representative results for the asymmetric cyanation of aromatic aldehydes using various metal-based catalytic systems, which could be expected to yield similar results for quinoline-4-carbaldehyde.

| Catalyst System | Cyanide Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Chiral Titanium-salen Complex | TMSCN | 90-99 | 85-95 | acs.orgpsu.edu |

| Chiral Vanadium-salen Complex | TMSCN | 88-97 | 90-98 | acs.org |

| Chiral Aluminum-salen Complex | TMSCN | >90 | >80 | psu.edu |

| Chiral Lithium Binaphtholate | HCN | 85-95 | 90-99 | acs.org |

Organocatalytic Systems

In addition to metal-based catalysts, chiral organocatalysts have emerged as a powerful tool for asymmetric cyanohydrin synthesis. organic-chemistry.orgnih.gov These small organic molecules are often derived from natural products like cinchona alkaloids or amino acids and offer the advantage of being metal-free, thus reducing concerns about metal contamination in the final product. nih.gov

Chiral thiourea-based catalysts, for instance, are believed to function through a cooperative mechanism. The thiourea (B124793) moiety activates the aldehyde through hydrogen bonding to the carbonyl oxygen, while a basic group on the catalyst, such as a tertiary amine, activates the cyanide source. organic-chemistry.org This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly enantioselective reaction.

Cyclic dipeptides have also been investigated as catalysts for asymmetric cyanohydrin synthesis. Computational studies suggest that a dimeric form of the catalyst may be the active species. nih.gov In this proposed mechanism, one part of the catalyst delivers the nucleophile while another part acts as an acid to protonate the developing alkoxide, with π-stacking interactions helping to orient the substrate for optimal stereoselectivity. nih.gov

The following table presents typical results for the organocatalytic asymmetric cyanation of aromatic aldehydes.

| Catalyst Type | Cyanide Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Chiral Amino Thiourea | TMSCN | 90-98 | 90-97 | organic-chemistry.org |

| Cinchona Alkaloid Derivative | CNCOOEt | up to 99 | up to 96 | nih.gov |

| Cyclic Dipeptide | HCN | 70-90 | 80-95 | nih.gov |

Reaction Mechanism Elucidation

The elucidation of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. For the synthesis of this compound, the mechanism will largely follow the established pathways for cyanohydrin formation.

With chiral metal-salen complexes, the key mechanistic step is the coordination of the quinoline-4-carbaldehyde to the metal center, which serves as a Lewis acid. acs.org This activation enhances the electrophilicity of the carbonyl carbon. The chiral ligand environment then dictates the facial selectivity of the nucleophilic attack by the cyanide ion.

For organocatalytic systems, the mechanism often involves a bifunctional activation mode. organic-chemistry.org For example, with a chiral thiourea catalyst, the thiourea moiety would activate the quinoline-4-carbaldehyde via hydrogen bonding, while the basic amine part of the catalyst would deprotonate HCN or activate TMSCN. This brings the two reactants together in a well-organized, chiral transition state, leading to high enantioselectivity. organic-chemistry.org

Computational studies, such as Density Functional Theory (DFT), have been employed to model the transition states of these reactions and to understand the origins of stereoselectivity. nih.gov These studies can help to rationalize the observed experimental results and to predict the most effective catalyst structures for a given substrate.

Advanced Structural Characterization and Conformational Analysis of 3 Hydroxy 3 Quinolin 4 Yl Propanenitrile

Sophisticated Spectroscopic Techniques for Structural Elucidation

A detailed analysis of the spectroscopic data for 3-Hydroxy-3-(quinolin-4-yl)propanenitrile, which would typically include ¹H NMR, ¹³C NMR, and IR spectroscopy, is not available in the reviewed literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom, and by determining the presence of key functional groups such as the hydroxyl (-OH) and nitrile (-C≡N) groups.

Crystallographic Analysis and Solid-State Architecture Investigations

No crystallographic data, such as that obtained from single-crystal X-ray diffraction, has been published for this compound. This type of analysis would provide precise information on the compound's solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solid-state architecture.

Conformational Preferences and Isomeric Equilibria Studies (e.g., Tautomerism, E/Z Isomerism)

There is no available research on the conformational preferences or potential isomeric equilibria of this compound. Studies in this area would investigate the molecule's preferred three-dimensional shape, the potential for different spatial arrangements of its atoms (conformers), and the possibility of existing in different tautomeric forms.

Computational and Theoretical Chemistry of 3 Hydroxy 3 Quinolin 4 Yl Propanenitrile

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 3-Hydroxy-3-(quinolin-4-yl)propanenitrile at the atomic level. DFT is a computational method used to investigate the electronic structure of many-body systems, making it a powerful tool for predicting molecular geometry, vibrational frequencies, and various electronic properties. nih.govmdpi.com For quinoline (B57606) derivatives, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) signifies its capacity to accept electrons. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. scirp.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. researchgate.netnih.gov For quinoline derivatives, DFT calculations have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). scirp.org Hard molecules have a large energy gap, while soft molecules have a small energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

Studies on related quinoline compounds demonstrate that these parameters provide a robust framework for understanding their chemical stability and reactivity profiles. nih.govresearchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation or charge transfer scirp.org |

| Chemical Softness (S) | S = 1 / η | High values suggest higher reactivity nih.gov |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Power to attract electrons |

Molecular Electrostatic Potential Mapping and Chemical Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecular surface. nih.gov Different colors on the map represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (e.g., oxygen, nitrogen).

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green regions denote neutral or zero potential.

For quinoline-based structures, MEP analysis helps identify the nucleophilic nitrogen atom in the quinoline ring and the electrophilic regions, providing insights into potential hydrogen bonding and other non-covalent interactions. This analysis is crucial for predicting how the molecule will interact with biological targets like proteins or nucleic acids. nih.govnih.gov

Molecular Dynamics and Docking Simulations

To understand how this compound might function in a biological context, molecular dynamics (MD) and docking simulations are employed. These methods bridge the gap between the static quantum chemical picture and the dynamic nature of biological systems.

Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or receptor. nih.gov This method involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity, which is often expressed in kcal/mol. mdpi.com For quinoline derivatives, docking studies have been used to explore interactions with various biological targets, such as enzymes and receptors. nih.govmdpi.com

Docking simulations can identify key interactions that stabilize the ligand-protein complex, including: mdpi.com

Hydrogen bonds: Formed between hydrogen bond donors (like the -OH group in the title compound) and acceptors (like oxygen or nitrogen atoms in protein residues).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi stacking: Aromatic rings, such as the quinoline core, can stack with aromatic residues in the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Pi-cation interactions: An interaction between the electron-rich pi system of an aromatic ring and a positively charged amino acid residue. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability and dynamics of the ligand-protein complex over time, typically on the nanosecond scale. mdpi.comresearchgate.net MD simulations provide a more realistic representation of the physiological environment by treating the system as dynamic. Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed to determine the stability of the complex and the flexibility of individual residues, respectively. mdpi.com

| Interaction Type | Description | Relevant Moieties in Compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | -OH group, quinoline Nitrogen, Nitrile group |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Quinoline ring system |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring system |

| Pi-Cation Interactions | Interaction between a pi system and an adjacent cation. | Quinoline ring system |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured activities or properties.

For quinoline derivatives, QSAR studies have been instrumental in identifying the structural features that are crucial for their biological effects, such as inhibitory activity against specific kinases. nih.gov Molecular descriptors used in these models can be classified into several categories:

Constitutional: Descriptors related to the molecular formula and weight.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Geometrical: Descriptors related to the 3D structure of the molecule.

Electrostatic: Descriptors that describe the charge distribution.

Quantum Chemical: Descriptors derived from quantum calculations, such as HOMO/LUMO energies.

Once a predictive QSAR model is developed and rigorously validated, it can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net This allows for the virtual screening of large chemical libraries and the rational design of novel molecules with enhanced potency, guiding synthetic chemistry efforts toward the most promising candidates. nih.gov

Mechanistic Investigations of Biological Activities Associated with 3 Hydroxy 3 Quinolin 4 Yl Propanenitrile and Analogues Non Clinical Focus

Enzyme Inhibition and Biomolecular Target Identification Studies

The quinoline (B57606) scaffold is recognized in medicinal chemistry for its ability to interact with a diverse range of biological targets. orientjchem.org Investigations into 3-Hydroxy-3-(quinolin-4-yl)propanenitrile and its analogues have focused on elucidating their mechanisms of action through enzyme inhibition and the identification of specific biomolecular targets. These studies are crucial for understanding the pharmacological potential of this class of compounds.

Quinoline-based compounds, particularly analogues of this compound, have been identified as a privileged scaffold for the development of kinase inhibitors. researchgate.netpurdue.edu Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

One notable class of analogues, compounds containing the 3H-pyrazolo[4,3-f]quinoline core, has demonstrated potent, tunable, and selective inhibition against several cancer-associated kinases. researchgate.netpurdue.edu For instance, derivatives of this scaffold have been shown to potently inhibit FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) with nanomolar IC50 values. purdue.edu The inhibitory activity of these compounds extends to other kinases such as haspin, Rho-associated coiled-coil containing protein kinase 1/2 (ROCK1/2), CDK12, and CDK13. purdue.edu

Studies on a specific 3H-pyrazolo[4,3-f]quinoline derivative, HSD972, identified it as a highly potent inhibitor of haspin kinase, an enzyme involved in histone phosphorylation and mitotic progression. nih.gov The ease of synthesis for these compounds makes them attractive lead structures for developing novel anticancer therapeutics. nih.gov The 4-anilinoquin(az)oline scaffold is another well-known kinase inhibitor chemotype incorporated into several clinical inhibitors. researchgate.net Focused screening of compounds with this scaffold helps in identifying selective inhibitors and understanding structure-activity relationships. researchgate.net

Table 1: Kinase Inhibition Profile of Selected 3H-Pyrazolo[4,3-f]quinoline Analogues

| Compound | Target Kinase | Potency (IC50) | Reference |

|---|---|---|---|

| HSD972 | Haspin | 14 nM | nih.gov |

| HSD929 | Haspin | Nanomolar range | nih.gov |

| HSD1169 | FLT3 | Not specified | researchgate.net |

| HSH3107 | ROCK1/2 | Single-digit nM | purdue.edu |

This table is interactive. Click on the headers to sort the data.

Understanding how these compounds interact with the active sites of their target enzymes is fundamental to rational drug design. mdpi.com Molecular docking simulations and structural studies have provided insights into these interactions. The 3H-pyrazolo[4,3-f]quinoline core is described as a "kinase hinge binder," indicating its ability to interact with the ATP-binding site of kinases, a common mechanism for kinase inhibitors. researchgate.net

Beyond kinases, molecular docking simulations have predicted that certain quinoline derivatives can act as inhibitors of enzymes relevant to neurodegenerative diseases, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govnih.gov For other quinoline analogues, the mechanism of action involves direct interaction with nucleic acids. A tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), was confirmed through spectral, topological, and docking studies to be a typical DNA intercalator. nih.gov This interaction with double-stranded DNA is a key mechanism for its antineoplastic effects. nih.gov The well-known antibacterial quinolone, nalidixic acid, functions through the inhibition of DNA gyrase, interfering with bacterial DNA metabolism. mdpi.com

Cellular Pathway Modulation and Pharmacological Responses in Model Systems (in vitro/in vivo animal models)

The enzymatic inhibition and target binding observed with this compound analogues translate into distinct pharmacological responses at the cellular level. These have been extensively studied in various in vitro and in vivo model systems to understand their effects on cellular pathways related to cancer, microbial infections, and neurological and inflammatory conditions. orientjchem.orgmdpi.com

A primary focus of research on quinoline derivatives has been their antineoplastic activity. orientjchem.org The mechanisms underlying this activity are often multifactorial, involving the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.netmdpi.com

Several quinolone derivatives have been shown to inhibit cancer cell growth by inducing cell cycle arrest. mdpi.com For example, the haspin kinase inhibitor HSD972 was found to cause a G2/M cell cycle arrest in cancer cells, which is consistent with the role of haspin in mitosis. nih.gov Similarly, the DNA intercalator BPTQ induces a dose-dependent inhibitory effect on cancer cell proliferation by arresting cells at the S and G2/M phases of the cell cycle. nih.gov

Following cell cycle arrest, many quinoline analogues trigger apoptosis. HSD972 was shown to cause an increase in caspase 3/7 activities in HCT116 colon cancer cells, a key step in the execution phase of apoptosis. nih.gov The mechanism of BPTQ involves the activation of the mitochondria-mediated apoptosis pathway, characterized by a decrease in mitochondrial membrane potential, an increase in the Bax:Bcl-2 ratio, and the activation of caspases. nih.gov Other quinoline derivatives have also been shown to activate caspase-3, a crucial executioner caspase that cleaves various cellular proteins, leading to apoptosis. mdpi.com In a different approach, coumarin-coordinated 8-hydroxyquinoline (B1678124) ruthenium(II/III) compounds were found to accumulate in the mitochondria of cisplatin-resistant lung cancer cells, where they induce mitophagy, inhibit the mitochondrial respiratory chain, and ultimately cause cell apoptosis. nih.gov

Table 2: Antineoplastic Mechanisms of Selected Quinoline Analogues

| Compound/Analogue Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| HSD972 (3H-pyrazolo[4,3-f]quinoline) | HCT116, HeLa | G2/M cell cycle arrest, Caspase 3/7 activation | nih.gov |

| BPTQ | Leukemia cells | S and G2/M phase arrest, Mitochondria-mediated apoptosis | nih.gov |

| YNU-4f (Ruthenium-8-hydroxyquinoline) | A549/DDP (Lung) | Mitophagy induction, Mitochondrial dysfunction, Apoptosis | nih.gov |

This table is interactive. You can filter the data by entering keywords in the search box.

The quinoline nucleus is a core component of various antimicrobial and antiparasitic agents. nih.gov The mechanisms of action vary depending on the specific derivative and the target organism. One of the most well-characterized mechanisms is the inhibition of bacterial DNA gyrase by quinolone antibiotics like nalidixic acid. mdpi.com This interference with DNA replication and repair is lethal to susceptible bacteria.

More recent studies have explored novel quinoline derivatives for their antibacterial properties. A series of synthesized 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones were tested for antimicrobial activity, with their minimum inhibitory concentration (MIC) values determined against various bacteria. nih.gov Structural modifications, such as the introduction of chloro-substituents on the benzyl (B1604629) or quinoline rings, were found to enhance antibacterial activity. nih.gov

Derivatives of the quinoline scaffold have also been investigated for their effects on the central nervous system and the immune system. mdpi.com Molecular modeling studies have suggested that certain quinoline derivatives may possess neuroprotective properties by inhibiting key enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are therapeutic targets in Alzheimer's and Parkinson's diseases. nih.govnih.govresearchgate.net

In the realm of immunomodulation, the synthetic quinoline derivative laquinimod (B608466) has shown benefits in treating multiple sclerosis. mdpi.com Another analogue, tasquinimod, is known to modulate the aryl hydrocarbon receptor. mdpi.com More recently, research has indicated that compounds featuring the 3H-pyrazolo[4,3-f]quinoline moiety can act as anti-inflammatory agents through the inhibition of STING (Stimulator of Interferon Genes), a key mediator of innate immunity. researchgate.net

Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Mapping

The exploration of the structure-activity relationships (SAR) and pharmacophore mapping of this compound and its analogues is crucial for understanding the molecular features that govern their biological activities. While specific studies on this exact molecule are limited, a broader analysis of quinoline-based compounds provides significant insights into the key structural motifs required for bioactivity. Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are instrumental in this elucidation. dovepress.comtandfonline.comnih.gov

Key Structural Features and Their Influence on Activity

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. The general pharmacophoric features often identified include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can participate in π-π stacking interactions. nih.govmdpi.com

The Quinoline Scaffold: The quinoline ring system is a fundamental pharmacophore in numerous biologically active compounds. nih.gov Its aromatic and heterocyclic nature allows for various interactions with biological targets. Modifications at different positions of the quinoline ring have been shown to modulate the activity of its derivatives significantly. nih.gov For instance, in some series of quinoline derivatives, the presence of an electron-donating group like a methoxy (B1213986) group at position 6 has been associated with higher binding affinity, whereas substitutions at other positions might be less favorable. jneonatalsurg.com

Substitution at the 4-Position: The 4-position of the quinoline ring is a critical site for substitution, and the nature of the substituent at this position can drastically alter the biological profile of the compound. The presence of a side chain containing both a hydroxyl and a nitrile group, as in this compound, introduces specific functionalities that can engage in key interactions with target proteins.

The Hydroxyl Group: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring a molecule within the binding site of a biological target. thieme-connect.com In many quinoline derivatives, the presence and position of hydroxyl groups are essential for their activity. For example, in a series of 4-hydroxyquinoline (B1666331) derivatives, the adjacent carboxylic and hydroxyl groups were identified as a potential metal-binding pharmacophore. thieme-connect.com

The Nitrile Group: The nitrile (-CN) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and contribute to the molecule's polarity and metabolic stability. The incorporation of a nitrile group can enhance binding affinity to the target protein. nih.gov

Pharmacophore Model Development

A pharmacophore model for quinoline derivatives typically consists of a combination of features arranged in a specific three-dimensional orientation. Based on studies of various quinoline analogues, a hypothetical pharmacophore model for compounds related to this compound can be proposed. This model would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the quinoline nitrogen.

A hydrogen bond donor/acceptor feature from the hydroxyl group.

A hydrogen bond acceptor feature from the nitrile group.

Pharmacophore mapping of quinoline derivatives has revealed that matching these critical features is essential for potent biological activity. jneonatalsurg.com

Structure-Activity Relationship Data from Analogue Studies

To illustrate the impact of structural modifications on the activity of quinoline derivatives, the following data tables summarize findings from various studies on analogous compounds. These tables highlight how changes in substitution patterns can lead to variations in biological effects.

Table 1: Influence of Substituents on the Quinoline Ring on Biological Activity

| Compound Analogue | Substitution | Observed Effect on Activity | Reference |

| Quinoline-imidazole hybrid | 2-OCH₃ | Enhanced antimalarial activity | nih.gov |

| Quinoline-imidazole hybrid | 2-Cl | Loss of antimalarial activity | nih.gov |

| 6-methoxyquinoline | 6-OCH₃ | High binding affinity to PfDHFR | jneonatalsurg.com |

| 4-amino-7-chloroquinoline | 4-NH₂, 7-Cl | Excellent binding to PfDHFR | jneonatalsurg.com |

Table 2: Impact of Functional Groups in Side Chains of Quinoline Derivatives

| Compound Series | Functional Group | Role in Activity | Reference |

| 4-Hydroxyquinoline-3-carbohydrazides | Adjacent -OH and C=O | Potential metal binding pharmacophore | thieme-connect.com |

| Quinoline Hydrazones | -CH=N- and quinoline ring | Essential for anti-TB activity | dovepress.com |

| Isatin-based molecular hybrids | Imine C=N | Confirmed formation of active hybrids | mdpi.com |

These studies collectively underscore the importance of a systematic approach to modifying the structure of this compound and its analogues to optimize their biological activity. The insights gained from SAR and pharmacophore modeling are invaluable for the rational design of new, more potent compounds.

Research Applications and Utility of 3 Hydroxy 3 Quinolin 4 Yl Propanenitrile

Role as a Synthetic Intermediate for Diversified Chemical Libraries

3-Hydroxy-3-(quinolin-4-yl)propanenitrile serves as a valuable scaffold for the generation of diverse chemical libraries, primarily owing to the reactive nature of its constituent functional groups: the quinoline (B57606) ring, the hydroxyl group, and the nitrile group. The quinoline moiety itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. mdpi.com

The strategic positioning of the hydroxyl and nitrile groups on the propane backbone allows for a multitude of chemical transformations. This enables the introduction of various functional groups and substitution patterns, which is a key aspect in the creation of diversified chemical libraries for high-throughput screening. rsc.org Synthetic strategies often involve multicomponent reactions (MCRs) which are efficient in building complex molecular architectures in a single step. rsc.org

The versatility of this compound as a synthetic intermediate is highlighted by the various derivatives that can be synthesized. For instance, the hydroxyl group can be a site for esterification or etherification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations pave the way for the synthesis of novel quinoline-based compounds with potential therapeutic applications.

Table 1: Potential Chemical Transformations of this compound for Library Synthesis

| Functional Group | Reaction Type | Potential Products |

| Hydroxyl | Esterification | Esters |

| Etherification | Ethers | |

| Nitrile | Hydrolysis | Carboxylic acids, Amides |

| Reduction | Primary amines | |

| Quinoline Ring | Electrophilic Substitution | Substituted quinolines |

Development as Chemical Probes for Biological Systems

The quinoline nucleus is a well-established pharmacophore, and its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. mdpi.comnih.gov This inherent biological activity makes this compound and its derivatives attractive candidates for the development of chemical probes to investigate biological systems.

For example, quinoline-based compounds have been developed as fluorescent probes. mdpi.com The aromatic and heterocyclic nature of the quinoline ring system can impart fluorescent properties, which can be modulated by the introduction of different substituents. This allows for the design of probes that can be used to visualize and study biological processes and targets.

While specific research on this compound as a chemical probe is not extensively documented, the known activities of related quinoline derivatives suggest its potential in this area. The functional groups on the propanenitrile side chain could be modified to attach linkers or reporter groups, facilitating its use in activity-based protein profiling or as a targeted probe.

Exploration in Materials Science and Analytical Chemistry Contexts

The application of quinoline derivatives extends beyond the life sciences into materials science and analytical chemistry. The same properties that make them useful as biological probes, such as fluorescence, also make them interesting for the development of advanced functional materials. mdpi.com

In materials science, quinoline-containing polymers and small molecules are being investigated for their optical and electronic properties. The potential for this compound in this field lies in its ability to be incorporated into larger molecular structures, such as polymers or metal-organic frameworks (MOFs). The nitrile group, for instance, can participate in polymerization reactions or coordinate with metal ions.

In analytical chemistry, the quinoline scaffold can be utilized in the design of chemosensors. The nitrogen atom in the quinoline ring and the side-chain functional groups can act as binding sites for specific analytes, leading to a detectable change in a physical property, such as color or fluorescence. This allows for the development of sensitive and selective methods for the detection of various ions and molecules.

Future Directions and Emerging Research Avenues for 3 Hydroxy 3 Quinolin 4 Yl Propanenitrile

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The chemical synthesis of quinoline (B57606) derivatives has been a subject of intense research, with a significant recent shift towards green and sustainable chemistry principles. Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant environmental impact and economic challenges. Future research on the synthesis of 3-Hydroxy-3-(quinolin-4-yl)propanenitrile should prioritize the development of novel, eco-friendly methodologies that are not only environmentally benign but also offer improved efficiency and cost-effectiveness.

Emerging trends in the synthesis of quinoline derivatives that could be applied to this compound include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of quinoline derivatives. The application of microwave irradiation in the synthesis of this compound could lead to a more energy-efficient and rapid production process.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the synthesis of complex molecules like quinoline derivatives in a single step from three or more starting materials. Developing an MCR-based approach for this compound would significantly improve atom economy and reduce waste generation.

Green Solvents and Catalysts: The use of non-toxic and biodegradable solvents such as water, ethanol, and ionic liquids is a cornerstone of green chemistry. Future synthetic routes for this compound should explore the use of these green solvents in combination with recyclable and environmentally friendly catalysts, such as biocatalysts or nanocatalysts.

| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Optimization of microwave parameters (temperature, time, power) for the specific reaction. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified purification. | Design of a novel MCR that incorporates the quinoline-4-carbaldehyde (B127539), a cyanide source, and a suitable third component. |

| Green Solvents and Catalysts | Reduced environmental impact, improved safety, potential for catalyst recycling. | Screening of various green solvents and catalysts to identify the optimal combination for the synthesis. |

Advanced Mechanistic Understanding of Biological Interactions

A comprehensive understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. While the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological activities by interacting with various biological targets, the specific mechanism of action for this particular compound remains to be fully elucidated. Future research should employ advanced techniques to pinpoint its molecular targets and unravel the downstream cellular consequences of these interactions.

Key research avenues to explore include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify the primary protein targets of this compound. Subsequent validation of these targets through genetic and pharmacological approaches will be essential.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target(s) through X-ray crystallography or cryo-electron microscopy. This will provide invaluable insights into the specific molecular interactions driving its biological activity.

Cellular Pathway Analysis: Employing systems biology approaches to map the cellular signaling pathways modulated by this compound. This will help to understand the broader physiological effects of the compound and may reveal potential off-target effects.

| Research Approach | Objective | Potential Techniques |

| Target Identification | To identify the specific biomolecules with which this compound interacts. | Affinity chromatography, chemical proteomics, molecular docking. |

| Structural Biology | To visualize the interaction between the compound and its target at an atomic level. | X-ray crystallography, cryo-electron microscopy. |

| Pathway Analysis | To understand the downstream effects of the compound on cellular function. | Transcriptomics, proteomics, phosphoproteomics. |

Integration of Omics Technologies and High-Throughput Screening in Discovery Pipelines

The fields of drug discovery and development are being revolutionized by the integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) and high-throughput screening (HTS). These powerful tools can accelerate the identification of new drug candidates, optimize their properties, and provide a more comprehensive understanding of their biological effects. The future development of this compound and its analogs will greatly benefit from the systematic application of these technologies.

Future research should focus on:

High-Throughput Screening (HTS): Developing and implementing HTS assays to screen large libraries of compounds based on the this compound scaffold. This will enable the rapid identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Multi-Omics Analysis: Utilizing a combination of genomics, transcriptomics, proteomics, and metabolomics to obtain a holistic view of the cellular response to this compound. This integrated approach can help to identify biomarkers of drug response, elucidate mechanisms of action, and predict potential toxicities.

Chemogenomics: Combining chemical and genomic information to systematically explore the interactions between a library of quinoline derivatives and a panel of biological targets. This can help to identify new therapeutic applications for this compound and to understand the structural features that govern its target selectivity.

| Technology | Application in this compound Research | Expected Outcome |

| High-Throughput Screening (HTS) | Screening of derivative libraries for enhanced biological activity. | Identification of lead compounds with improved therapeutic potential. |

| Multi-Omics Analysis | Comprehensive profiling of the cellular response to the compound. | Deeper understanding of the mechanism of action and identification of biomarkers. |

| Chemogenomics | Systematic mapping of the chemical-biological interaction space. | Discovery of new therapeutic targets and applications for the compound scaffold. |

By embracing these future directions, the scientific community can significantly advance the understanding and application of this compound, paving the way for the development of novel therapeutics and a deeper appreciation of the chemical biology of quinoline derivatives.

Q & A

Q. How do solvent polarity and temperature affect the compound’s crystallization behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.